

An In-depth Technical Guide to 5-Phenoxypentylamine: Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	5-Phenoxypentylamine
CAS No.:	16728-67-9
Cat. No.:	B3108611

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Introduction

5-Phenoxypentylamine is a bifunctional organic molecule characterized by a terminal primary amine and a phenoxy group, connected by a flexible five-carbon aliphatic chain. This unique structural arrangement makes it a valuable and versatile building block in the fields of medicinal chemistry and materials science. The presence of a nucleophilic amine allows for a wide range of derivatization reactions, while the phenoxy moiety provides a stable, aromatic scaffold that can be tailored for specific molecular interactions.

In drug discovery, intermediates with similar structural motifs are frequently explored for the synthesis of novel nitrogen-containing heterocycles, which form the core of many biologically active pharmaceuticals.[1] The amine can be readily functionalized through reactions like acylation, alkylation, and reductive amination, enabling the creation of diverse chemical libraries for high-throughput screening.[1] This guide provides a comprehensive technical overview of **5-phenoxypentylamine**, covering its fundamental chemical structure, molecular

weight analysis, physicochemical properties, a validated synthetic approach, and detailed protocols for its analytical characterization and safe handling.

Chemical Structure and Nomenclature

A precise understanding of the molecule's structure is foundational to predicting its reactivity and application.

2.1 IUPAC and Common Names

- Preferred IUPAC Name: 5-phenoxy pentan-1-amine
- CAS Number: 16728-67-9[2]
- Common Synonyms: **5-Phenoxy pentylamine**

2.2 Structural Representation

The structure consists of a phenyl group linked via an ether oxygen to the fifth carbon of a pentylamine chain.

(A 2D representation of **5-phenoxy pentylamine**)

2.3 Key Functional Groups and Their Influence

- Primary Amine (-NH₂): This group imparts basicity to the molecule and serves as the primary site for synthetic modification. Its nucleophilicity is central to its utility as a building block.
- Ether (-O-): The ether linkage is generally stable and provides rotational flexibility to the molecule, connecting the rigid aromatic ring to the flexible alkyl chain.
- Phenyl Ring (C₆H₅): This aromatic group contributes to the molecule's lipophilicity and offers potential for π -stacking interactions in larger molecular assemblies. It is generally unreactive under the conditions used to modify the amine group.

Molecular Weight and Formula Analysis

3.1 Elemental Composition

The molecular formula for **5-phenoxypropylamine** is $C_{11}H_{17}NO$.^[2] This formula is the basis for its molecular weight and is a critical parameter confirmed by high-resolution mass spectrometry.

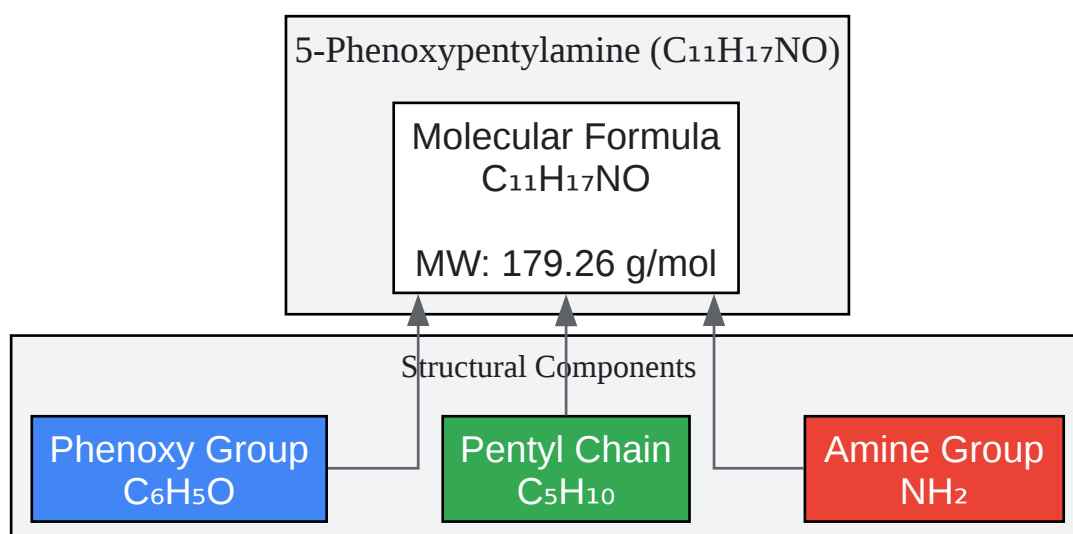
3.2 Molecular Weight Calculation

The molecular weight is calculated by summing the atomic weights of its constituent atoms.

- Carbon (C): 11 atoms \times 12.011 u = 132.121 u
- Hydrogen (H): 17 atoms \times 1.008 u = 17.136 u
- Nitrogen (N): 1 atom \times 14.007 u = 14.007 u
- Oxygen (O): 1 atom \times 15.999 u = 15.999 u
- Total Molecular Weight: 179.263 g/mol , commonly rounded to 179.26 g/mol .^[2]

3.3 Visualization of Structural Components

The following diagram illustrates the relationship between the functional components of the molecule and its overall formula.



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Caption: Molecular formula derived from its core structural units.

Physicochemical Properties

The physical and chemical properties of **5-phenoxypropylamine** are essential for its proper handling, storage, and application in experimental design.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₇ NO	[2]
Molecular Weight	179.26 g/mol	[2]
CAS Number	16728-67-9	[2]
MDL Number	MFCD14685172	[2]
Flash Point	75 °C / 167 °F	[3]
Solubility	Soluble in water	[3]
Mobility in Soil	Likely to be mobile due to water solubility	[3]

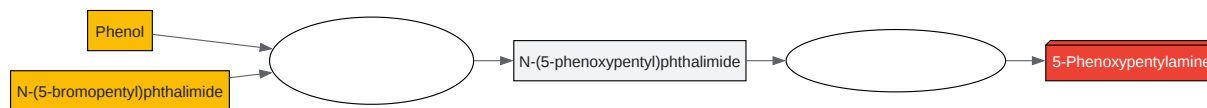
Synthesis and Reactivity

5.1 Retrosynthetic Analysis

A logical retrosynthetic analysis of **5-phenoxypropylamine** involves two key disconnections: the ether linkage (C-O) and the primary amine functionality (C-N). This points to phenol and a protected 5-aminopentyl halide as key precursors. A common and effective strategy is the use of N-(5-bromopentyl)phthalimide, which provides the five-carbon linker with a protected amine, preventing unwanted side reactions.[1]

5.2 Proposed Synthetic Workflow

The synthesis can be efficiently achieved in a two-step process involving a Williamson ether synthesis followed by a Gabriel amine synthesis for deprotection.



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Caption: A two-step synthesis of **5-phenoxypentylamine**.

5.3 Experimental Protocol

- Step 1: Synthesis of N-(5-phenoxypentyl)phthalimide
 - To a solution of phenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq).
 - Stir the mixture at room temperature for 30 minutes to form the potassium phenoxide salt.
 - Add N-(5-bromopentyl)phthalimide (1.1 eq) to the reaction mixture.
 - Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
 - After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
 - Purify the resulting crude product by recrystallization or column chromatography to yield the intermediate, N-(5-phenoxypentyl)phthalimide. The causality for this step lies in the S_N2 reaction where the nucleophilic phenoxide displaces the bromide leaving group.[1]
- Step 2: Synthesis of **5-Phenoxypentylamine**
 - Dissolve the N-(5-phenoxypentyl)phthalimide intermediate (1.0 eq) in ethanol.
 - Add hydrazine hydrate (2.0 eq) to the solution.
 - Heat the mixture to reflux. A white precipitate (phthalhydrazide) will form.

- Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
- Acidify the mixture with HCl and filter to remove the precipitate.
- Make the filtrate basic with an aqueous NaOH solution and extract the product with an organic solvent like dichloromethane or ethyl acetate.
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, **5-phenoxypropylamine**. This deprotection step is a classic Gabriel synthesis method, valued for its reliability in producing primary amines.[1]

Analytical Characterization Protocols

To ensure the identity and purity of synthesized **5-phenoxypropylamine**, a combination of spectroscopic techniques is essential.

6.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation of organic molecules in solution.[4]

- Protocol:
 - Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
 - Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
 - Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the chemical shifts to the residual solvent peak.[4]
- Predicted Spectroscopic Data:

Assignment	Predicted ^1H NMR (ppm)	Predicted ^{13}C NMR (ppm)	Justification
Aromatic C-H	6.8 - 7.3 (m, 5H)	114-130, 159 (Ar-O)	Typical range for a monosubstituted benzene ring.
O-CH ₂ -	~4.0 (t, 2H)	~68	Deshielded by the adjacent electronegative oxygen atom.
-CH ₂ -NH ₂	~2.7 (t, 2H)	~42	Deshielded by the adjacent nitrogen atom.
Internal -CH ₂ -	1.4 - 1.8 (m, 6H)	~23, ~29, ~32	Aliphatic protons in the middle of the chain.
-NH ₂	1.0 - 2.0 (s, broad, 2H)	-	Broad signal, chemical shift is concentration and solvent dependent.

6.2 Mass Spectrometry (MS)

MS provides highly accurate molecular weight information and structural insights through fragmentation analysis.^[4]

- Protocol:
 - Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
 - Infuse the sample into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer.
 - Acquire the mass spectrum in positive ion mode.

- Expected Results:
 - Molecular Ion Peak (M+H)⁺: An intense peak at m/z 180.27, corresponding to the protonated molecule [C₁₁H₁₈NO]⁺.
 - Key Fragmentation: Expect cleavage of the ether bond and alpha-cleavage adjacent to the nitrogen, leading to characteristic fragment ions.

6.3 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

- Protocol:
 - Place a drop of the neat liquid sample between two KBr or NaCl salt plates.
 - Acquire the spectrum using an FT-IR spectrometer.
- Expected Absorption Bands:
 - ~3300-3400 cm⁻¹: N-H stretching (doublet for primary amine).
 - ~3000-3100 cm⁻¹: Aromatic C-H stretching.
 - ~2850-2950 cm⁻¹: Aliphatic C-H stretching.
 - ~1600, ~1500 cm⁻¹: Aromatic C=C bending.
 - ~1240 cm⁻¹: Aryl-O (ether) stretching.

Safety, Handling, and Storage

Adherence to safety protocols is mandatory when working with any chemical intermediate.

7.1 Hazard Identification

Based on available safety data for similar compounds, **5-phenoxypropylamine** should be handled as a potentially hazardous substance.

- Physical Hazards: Flammable liquid and vapor.[3]
- Health Hazards: May cause skin and serious eye irritation. May cause respiratory irritation. [5]

7.2 Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]
- Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.[6]
- Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[3]

7.3 Storage Requirements

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
- Keep away from heat, sparks, open flames, and other ignition sources.[3][7]
- Store separately from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[3][7]

7.4 First Aid Measures

- Inhalation: Move the person to fresh air. Seek medical attention if breathing is difficult.[5]
- Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[5]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Get immediate medical attention.[5]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Conclusion

5-Phenoxypropylamine is a structurally well-defined chemical intermediate with significant potential in synthetic organic chemistry. Its bifunctional nature, combining a reactive primary amine with a stable phenoxy group, makes it an attractive starting material for the development of compound libraries aimed at drug discovery and materials science applications. The analytical protocols outlined in this guide provide a robust framework for its characterization, while the detailed safety information ensures it can be handled responsibly in a research setting.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Phenoxypropylamine: Structure, Properties, and Analysis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3108611/docs#an-in-depth-technical-guide-to-5-phenoxypropylamine-structure-properties-and-analysis>]

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